

synthesis of Diethyl pyridine-2,5-dicarboxylate from 2,5-pyridinedicarboxylic acid

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Compound of Interest

Compound Name: *Diethyl pyridine-2,5-dicarboxylate*

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Application Notes and Protocols: Synthesis of Diethyl Pyridine-2,5-dicarboxylate

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of **Diethyl Pyridine-2,5-dicarboxylate** from 2,5-pyridinedicarboxylic acid. **Diethyl pyridine-2,5-dicarboxylate** is a key intermediate in the synthesis of various pharmaceuticals, functional materials, and agrochemicals.^[1] The protocols described herein utilize the Fischer-Speier esterification method, a reliable and well-established procedure for this transformation.^{[2][3]} This document includes a summary of quantitative data, detailed experimental procedures, and a visual representation of the experimental workflow to ensure reproducibility and facilitate seamless integration into research and development pipelines.

Introduction

Diethyl pyridine-2,5-dicarboxylate is a versatile organic building block characterized by a pyridine core with two ethyl ester functional groups.^[1] This structure allows for a wide range of chemical modifications, making it a valuable precursor in the development of novel compounds.^{[1][2]} The pyridine nitrogen can act as a nucleophile or a base, while the ester groups are amenable to reactions such as hydrolysis, amidation, and reduction.^[1] A common

and efficient method for its synthesis is the Fischer-Speier esterification of 2,5-pyridinedicarboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid.^[3] This reaction is an equilibrium process, and to achieve high yields, it is often necessary to remove the water produced during the reaction.^{[3][4]}

Data Presentation

The following table summarizes the quantitative data for two representative protocols for the synthesis of **diethyl pyridine-2,5-dicarboxylate**.

Parameter	Protocol 1 (Large Scale)	Protocol 2 (Small Scale)
Starting Material	2,5-Pyridinedicarboxylic Acid	2,5-Pyridinedicarboxylic Acid
Amount of Starting Material	100 g (0.6 mol) ^{[1][3][5]}	3.0 g (17.9 mmol) ^[3]
Alcohol	Absolute Ethanol	Anhydrous Ethanol
Volume of Alcohol	300 mL ^{[1][3][5]}	10 mL ^[3]
Catalyst	Concentrated Sulfuric Acid	Concentrated Sulfuric Acid
Volume of Catalyst	100 mL ^{[1][3][5]}	3.9 mL (71.6 mmol) ^[3]
Reaction Temperature	Reflux ^{[1][3][5]}	Reflux ^[3]
Reaction Time	16 hours ^{[1][3][5]}	18 hours ^[3]
Work-up Procedure	Neutralization with NaHCO ₃ , Extraction with Ethyl Acetate ^{[2] [3][5]}	Neutralization with NaHCO ₃ , Extraction with Ethyl Acetate ^[3]
Purification Method	Silica Gel Chromatography, Recrystallization ^[5]	Not specified, assumed direct use or standard purification
Expected Yield	90 g (after purification) ^[5]	Not specified

Experimental Protocols

Protocol 1: Large-Scale Synthesis of **Diethyl Pyridine-2,5-dicarboxylate**

This protocol is adapted for larger scale production and incorporates azeotropic removal of water to drive the reaction to completion.[1][3][5]

Materials:

- 2,5-Pyridinedicarboxylic acid (100 g, 0.6 mol)[1][3][5]
- Absolute Ethanol (300 mL)[1][3][5]
- Concentrated Sulfuric Acid (100 mL)[1][3][5]
- Benzene (for azeotropic distillation)[1][3][5]
- 1:1 Benzene/Ethanol mixture[1][3][5]
- Ice-water (30 L)[5]
- Solid Sodium Bicarbonate (NaHCO_3)[1][5]
- Ethyl Acetate (for extraction)
- Brine
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Silica Gel (400 g)[5]
- Eluent (25% Diethyl Ether/Hexane, then 50% Diethyl Ether/Hexane)[5]
- Recrystallization Solvents (Diethyl Ether/Hexane)[5]

Procedure:

- Suspend 100 g of 2,5-pyridinedicarboxylic acid in 300 mL of absolute ethanol in a suitable reaction vessel.[1][3][5]
- Slowly add 100 mL of concentrated sulfuric acid to the suspension over 1.5 hours. The solid should gradually dissolve.[1][3][5]

- Heat the resulting brown reaction mixture to reflux and maintain for 16 hours.[1][3][5]
- Add 200 mL of benzene and distill the benzene/ethanol/water azeotrope at a rate of approximately 30 mL every 30 minutes.[1][3]
- Maintain the reaction volume by adding a 1:1 benzene/ethanol mixture at 30-minute intervals for 5 hours.[1][3]
- Cool the reaction mixture and pour it into 30 L of ice-water.[5]
- Carefully neutralize the mixture by adding solid sodium bicarbonate until effervescence ceases.[1][5]
- Extract the aqueous mixture with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.[5]
- Purify the crude solid by silica gel chromatography using a gradient of 25% to 50% diethyl ether in hexane.[5]
- Recrystallize the purified product from diethyl ether/hexane to obtain pale yellow crystals.[5]

Protocol 2: Small-Scale Synthesis of **Diethyl Pyridine-2,5-dicarboxylate**

This protocol is suitable for smaller laboratory-scale synthesis.

Materials:

- 2,5-Pyridinedicarboxylic acid (3.0 g, 17.9 mmol)[3]
- Anhydrous Ethanol (10 mL)[3]
- Concentrated Sulfuric Acid (3.9 mL, 71.6 mmol)[3]
- Saturated Sodium Bicarbonate (NaHCO_3) solution[3]
- Ethyl Acetate (4 x 50 mL)[3]

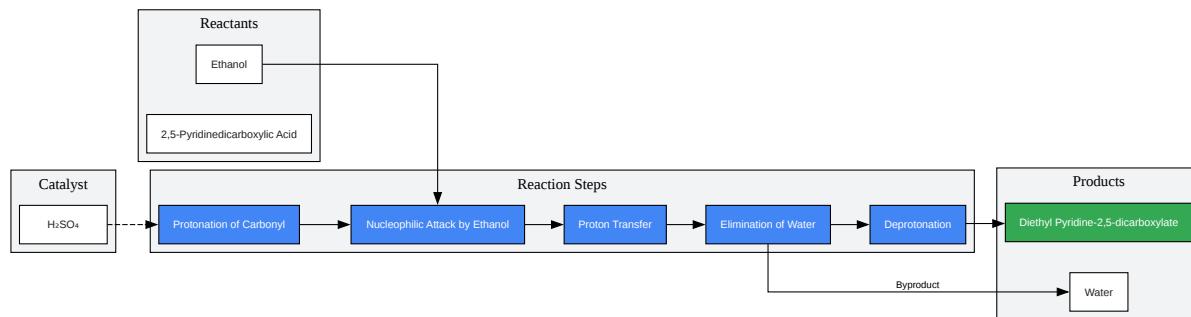
- Brine (30 mL)[3]
- Anhydrous Sodium Sulfate (Na_2SO_4)[3]

Procedure:

- In a round-bottom flask, suspend 3.0 g of 2,5-pyridinedicarboxylic acid in 10 mL of anhydrous ethanol.[3]
- With stirring, slowly add 3.9 mL of concentrated sulfuric acid dropwise over 15 minutes.[3]
- Heat the reaction mixture to reflux and maintain for 18 hours.[3]
- After cooling to room temperature, remove the excess ethanol under reduced pressure.[3][4]
- Carefully add saturated sodium bicarbonate solution to the residue until the pH is between 7 and 8.[3]
- Extract the aqueous layer with ethyl acetate (4 x 50 mL).[3]
- Combine the organic extracts, wash with brine (30 mL), and dry over anhydrous sodium sulfate.[3]
- Filter and concentrate the organic layer under reduced pressure to obtain the crude **diethyl pyridine-2,5-dicarboxylate**.

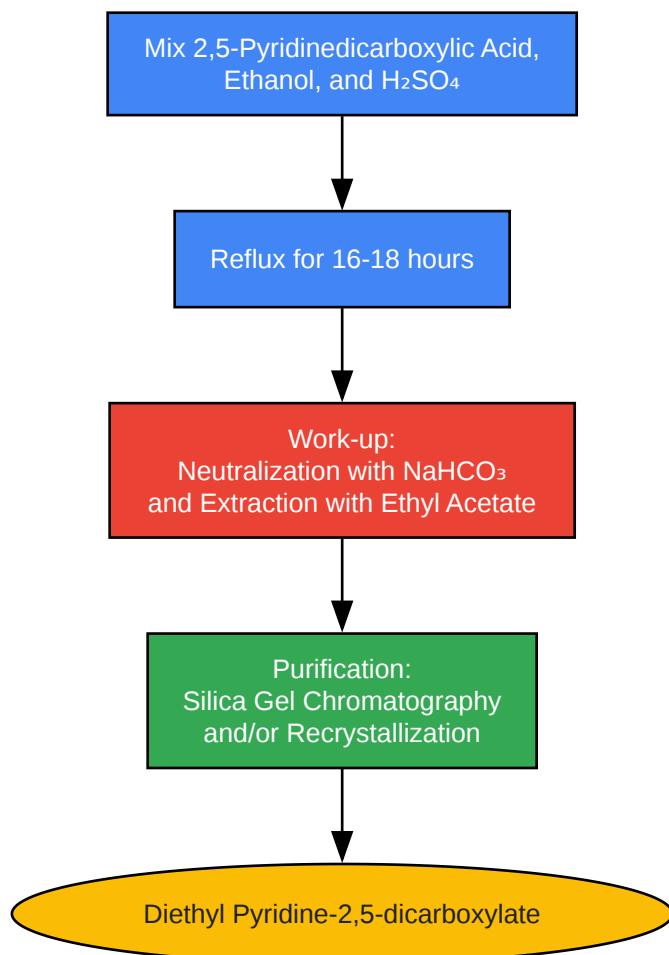
Mandatory Visualization

The following diagrams illustrate the key aspects of the synthesis.



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Caption: Mechanism of Fischer-Speier Esterification.



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Caption: Experimental Workflow for Synthesis.

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